molecular formula C17H19N5O2 B2355202 4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223496-16-8

4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2355202
CAS No.: 2223496-16-8
M. Wt: 325.372
InChI Key: ZDBMFDCPEKWGLS-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound is part of the 1,3,4-oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The specific molecular structure of this compound would require more detailed spectroscopic data.

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . A molecular docking study indicated that the most active compound interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information would typically be provided with the compound when purchased for research purposes.

Future Directions

Oxadiazoles, including this compound, have potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may continue to explore these and other applications of oxadiazole derivatives.

Properties

IUPAC Name

4-[(2S,3S)-3-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-15-20-21-16(24-15)14-5-4-8-22(11(14)2)17(23)12-6-7-19-13(9-12)10-18/h6-7,9,11,14H,3-5,8H2,1-2H3/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBMFDCPEKWGLS-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CCCN(C2C)C(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(O1)[C@H]2CCCN([C@H]2C)C(=O)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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